molecular formula C11H11ClN2 B11717428 2-(3-Chloropropyl)quinazoline

2-(3-Chloropropyl)quinazoline

Cat. No.: B11717428
M. Wt: 206.67 g/mol
InChI Key: GEIOHMFXOIYBHP-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)quinazoline is a quinazoline derivative, a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)quinazoline typically involves the reaction of quinazoline with 3-chloropropylamine under specific conditions. One common method includes the use of a palladium-catalyzed reaction, where quinazoline is reacted with 3-chloropropylamine in the presence of a palladium catalyst and a base such as cesium carbonate in toluene . The reaction is carried out under reflux conditions to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced catalytic systems to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New quinazoline derivatives with various functional groups.

    Oxidation Reactions: Quinazoline N-oxides.

    Reduction Reactions: Dihydroquinazoline derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . By inhibiting these enzymes, this compound can potentially exert anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloropropyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

2-(3-chloropropyl)quinazoline

InChI

InChI=1S/C11H11ClN2/c12-7-3-6-11-13-8-9-4-1-2-5-10(9)14-11/h1-2,4-5,8H,3,6-7H2

InChI Key

GEIOHMFXOIYBHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)CCCCl

Origin of Product

United States

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